molecular formula C16H16O3 B191503 4-(7-Methoxychroman-3-yl)phenol CAS No. 89019-86-3

4-(7-Methoxychroman-3-yl)phenol

Cat. No. B191503
CAS RN: 89019-86-3
M. Wt: 256.3 g/mol
InChI Key: KNNAWQXWSNKMRD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(7-Methoxychroman-3-yl)phenol, also known as S-equol, is a compound that has gained significant attention due to its potential health benefits. It is a metabolite of daidzein, a phytoestrogen found in soybeans, and is produced by certain gut bacteria. S-equol has been studied extensively for its potential use in treating menopausal symptoms, preventing breast cancer, and improving bone health.

Mechanism Of Action

4-(7-Methoxychroman-3-yl)phenol acts as a selective estrogen receptor modulator (SERM), which means that it can selectively bind to estrogen receptors in different tissues. This allows it to have estrogenic effects in tissues such as bone and brain, while having anti-estrogenic effects in tissues such as breast and uterus. 4-(7-Methoxychroman-3-yl)phenol also has the ability to inhibit the activity of certain enzymes, such as aromatase, which is involved in estrogen synthesis.

Biochemical And Physiological Effects

4-(7-Methoxychroman-3-yl)phenol has been shown to have a variety of biochemical and physiological effects. In addition to its estrogenic effects, 4-(7-Methoxychroman-3-yl)phenol has been shown to improve bone health by increasing bone mineral density and reducing bone resorption. It has also been shown to have anti-inflammatory effects, which may be beneficial in preventing chronic diseases such as cancer and cardiovascular disease.

Advantages And Limitations For Lab Experiments

One advantage of studying 4-(7-Methoxychroman-3-yl)phenol in the laboratory is that it can be synthesized relatively easily using standard chemical techniques. Additionally, 4-(7-Methoxychroman-3-yl)phenol has been shown to have relatively low toxicity, which makes it a good candidate for further study. However, one limitation of studying 4-(7-Methoxychroman-3-yl)phenol is that it is a relatively new compound, and more research is needed to fully understand its potential health benefits and mechanisms of action.

Future Directions

There are a number of future directions for research on 4-(7-Methoxychroman-3-yl)phenol. One area of interest is in the use of 4-(7-Methoxychroman-3-yl)phenol for preventing breast cancer. Studies have shown that 4-(7-Methoxychroman-3-yl)phenol has anti-estrogenic effects in breast tissue, which may be beneficial in preventing the development of breast cancer. Another area of interest is in the use of 4-(7-Methoxychroman-3-yl)phenol for improving bone health. 4-(7-Methoxychroman-3-yl)phenol has been shown to increase bone mineral density and reduce bone resorption, which may be beneficial in preventing osteoporosis. Finally, more research is needed to fully understand the potential health benefits of 4-(7-Methoxychroman-3-yl)phenol, particularly in the areas of cardiovascular disease and inflammation.

Synthesis Methods

4-(7-Methoxychroman-3-yl)phenol can be synthesized in the laboratory by hydrogenation of daidzein using a palladium catalyst. However, the most common method of production is through the metabolism of daidzein by specific gut bacteria, such as Eggerthella sp. YY7918.

Scientific Research Applications

4-(7-Methoxychroman-3-yl)phenol has been studied for its potential health benefits in a variety of scientific research applications. Studies have shown that 4-(7-Methoxychroman-3-yl)phenol has estrogenic effects, which may be beneficial for women experiencing menopausal symptoms such as hot flashes and night sweats. Additionally, 4-(7-Methoxychroman-3-yl)phenol has been shown to have anti-inflammatory and antioxidant properties, which may be useful in preventing chronic diseases such as cancer and cardiovascular disease.

properties

IUPAC Name

4-(7-methoxy-3,4-dihydro-2H-chromen-3-yl)phenol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16O3/c1-18-15-7-4-12-8-13(10-19-16(12)9-15)11-2-5-14(17)6-3-11/h2-7,9,13,17H,8,10H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KNNAWQXWSNKMRD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(CC(CO2)C3=CC=C(C=C3)O)C=C1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501008618
Record name 4-(7-Methoxy-3,4-dihydro-2H-1-benzopyran-3-yl)phenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501008618
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

256.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(7-Methoxychroman-3-yl)phenol

CAS RN

89019-86-3
Record name 4-(3,4-Dihydro-7-methoxy-2H-1-benzopyran-3-yl)phenol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=89019-86-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Phenol, 4-(7-methoxychroman-3-yl)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0089019863
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 4-(7-Methoxy-3,4-dihydro-2H-1-benzopyran-3-yl)phenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501008618
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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